1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid is a purine derivative with significant pharmacological potential. This compound is characterized by its unique structure, which includes a tetrahydro-purine ring and two carbonyl groups. It has been studied for its anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammatory conditions.
1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid belongs to the class of purines and is specifically categorized as a purine-2,6-dione derivative. Its structure is defined by the presence of two keto groups at positions 2 and 6 of the purine ring.
The synthesis of 1,2,3,6-tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
The synthetic route may involve:
The molecular structure of 1,2,3,6-tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid features:
The molecular formula is with a molar mass of approximately 196.16 g/mol. The compound exhibits distinct spectral properties in infrared spectroscopy and nuclear magnetic resonance spectroscopy, which aid in confirming its structure .
1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid can undergo various chemical reactions typical of purines:
Reactions are often monitored using chromatographic techniques to ensure purity and yield. The stability of the compound under different pH conditions is also assessed to evaluate potential applications in drug formulation .
The pharmacological effects of 1,2,3,6-tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid are primarily attributed to its ability to inhibit certain enzymes involved in inflammatory processes:
Studies have demonstrated that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities in animal models .
Relevant analyses include infrared spectroscopy for functional group identification and nuclear magnetic resonance for structural confirmation .
The primary applications of 1,2,3,6-tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid include:
Research continues to explore its potential as a dual inhibitor targeting both phosphodiesterases and TRPA1 channels for enhanced therapeutic efficacy against pain-related disorders .
The compound 1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid emerged from systematic explorations of purine chemistry. Its discovery is interwoven with the broader investigation of purine derivatives initiated by Emil Fischer in the late 19th century. Fischer's foundational work on purine synthesis (1884) and subsequent derivatization laid the groundwork for identifying structurally complex variants like this compound [2]. The name reflects IUPAC systematic nomenclature:
Early literature often referenced it as a xanthine acetic acid derivative, though its precise characterization came with advances in spectroscopic methods. The compound’s structural assignment was confirmed via mass spectrometry and NMR, distinguishing it from isomeric purine-carboxylic acids [1] [6].
This derivative is not a natural metabolite but arises synthetically or via in vitro modifications of purine degradation intermediates. Its structure implies kinship with two key metabolic pathways:
Table 1: Key Enzymes in Purine Metabolism Relevant to Derivative Synthesis
Enzyme | Role | Relationship to Target Compound |
---|---|---|
Xanthine Oxidoreductase | Converts hypoxanthine → xanthine → uric acid | Generates 2,6-dioxo motif |
Purine Nucleoside Phosphorylase | Cleaves nucleosides to free bases | Could liberate precursor for modification |
HGPRT | Salvages purines into nucleotides | Unlikely to recognize carboxylic acid variant |
The compound shares a xanthine-like core (1,2,3,6-tetrahydro-2,6-dioxopurine) but diverges via the N9-carboxylic acid substituent instead of typical methyl groups. Critical comparisons:
Table 2: Structural Comparison with Key Purine Derivatives
Compound | Substituents | Key Functional Differences |
---|---|---|
Xanthine | H at N1, N3, N7, N9 | Lacks N9-carboxylic acid; uncharged |
1,2,3,6-Tetrahydro-2,6-dioxo-9H-purine-9-carboxylic acid | -COOH at N9 | Ionizable group at physiological pH |
Hypoxanthine | =O at C6; H at N1, N7, N9 | Lacks C2 carbonyl; precursor in degradation |
1,3-Dimethyl-2,6-dioxopyrimidine-4-carboxylic acid | -COOH at C4; methyl at N1, N3 | Pyrimidine (not purine) core [6] |
The carboxylic acid enables salt formation or coordination with metals, distinguishing it from alkaloids like caffeine [5] [10].
Within medicinal chemistry, this compound occupies a niche as a multifunctional purine scaffold with three modifiable regions:
Applications include:
Table 3: Purine Scaffolds in Targeted Drug Design
Scaffold Type | Example Bioisosteres | Advantages of Target Compound |
---|---|---|
Purine-9-acetic acids | Tetrazoles, Acylsulfonamides | Balanced logD; metal-chelating capacity |
Xanthines | 8-Substituted theophyllines | Lower CNS penetration (due to -COOH) |
Hypoxanthine analogs | Guanine derivatives | Enhanced oxidative stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: